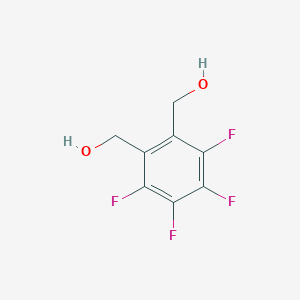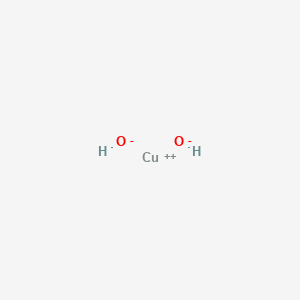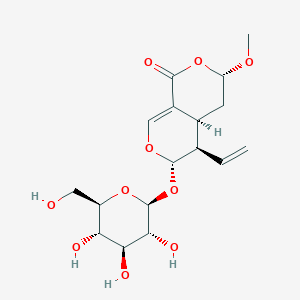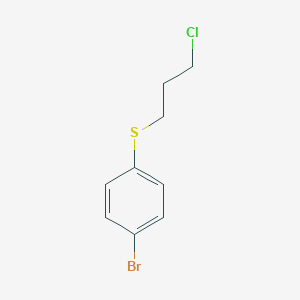
Stilbostemin B
概要
説明
Stilbostemin B is a naturally occurring stilbenoid compound found in species of the Stemona genus. Stilbenoids are a class of plant phenolics characterized by a 1,2-diphenylethylene or 1,2-diphenylethane nucleus in their structures . This compound is known for its diverse biological activities, including neuroprotective and anti-inflammatory effects .
準備方法
Synthetic Routes and Reaction Conditions
Stilbostemin B can be synthesized through various methods, including the oxidative coupling of phenolic precursors. One common synthetic route involves the use of palladium-catalyzed cross-coupling reactions. The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from natural sources, such as the roots of Stemona species. The extraction process includes steps like solvent extraction, purification using chromatographic techniques, and crystallization to obtain pure this compound .
化学反応の分析
Types of Reactions
Stilbostemin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of dihydrostilbenes.
Substitution: This compound can undergo electrophilic substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrostilbenes.
Substitution: Halogenated stilbenoids.
科学的研究の応用
Stilbostemin B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying stilbenoid chemistry and reaction mechanisms.
Biology: Investigated for its neuroprotective effects and potential to inhibit neurodegenerative processes.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
作用機序
Stilbostemin B exerts its effects through several mechanisms:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Neuroprotection: It inhibits neurotoxicity induced by agents like 6-hydroxydopamine, potentially through the modulation of signaling pathways involved in cell survival and apoptosis.
Anti-inflammatory Activity: This compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes.
類似化合物との比較
Similar Compounds
Resveratrol: Another well-known stilbenoid with antioxidant and anti-inflammatory properties.
Piceatannol: A stilbenoid with similar neuroprotective and anti-inflammatory effects.
Pterostilbene: Known for its antioxidant and anti-cancer activities.
Uniqueness of Stilbostemin B
This compound is unique due to its specific occurrence in Stemona species and its potent neuroprotective activity. Unlike other stilbenoids, this compound has shown significant inhibition of leukotriene biosynthesis, making it a promising candidate for anti-inflammatory therapies .
特性
IUPAC Name |
2-methyl-5-(2-phenylethyl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-11-14(16)9-13(10-15(11)17)8-7-12-5-3-2-4-6-12/h2-6,9-10,16-17H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLHZPWZOCCDAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438942 | |
| Record name | STILBOSTEMIN B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162411-67-8 | |
| Record name | STILBOSTEMIN B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Stilbostemin B and where is it found?
A1: this compound is a natural dihydrostilbene compound found in the roots of various Stemona species, including Stemona sessilifolia [, ], Stemona collinsae [], and Stemona tuberosa []. It has been identified in several studies focusing on the isolation and characterization of bioactive compounds from these plants.
Q2: Does this compound exhibit any biological activity?
A2: Yes, this compound has shown antifungal activity. Research on Stemona collinsae extracts indicated that this compound, along with other isolated stilbenoids, displayed activity against the fungus Cladosporium herbarum in bioautographic tests [].
Q3: What is the structure of this compound?
A3: this compound is a dihydrostilbene with a molecular formula of C16H16O4. Its structure consists of two benzene rings linked by a two-carbon bridge, with hydroxyl (-OH) and methoxy (-OCH3) substituents. The exact positions of these substituents can be found in the scientific literature [, ].
Q4: Has this compound been investigated for any neuroprotective properties?
A4: While this compound itself hasn't been extensively studied for neuroprotection, a related compound, this compound 3'-beta-D-glucopyranoside (a glycoside of this compound), has shown promising results. This glycoside, isolated from Stemona tuberosa roots, demonstrated significant neuroprotective effects against 6-hydroxydopamine-induced neurotoxicity in human neuroblastoma SH-SY5Y cells [].
Q5: What analytical techniques are commonly employed to isolate and characterize this compound?
A5: Researchers utilize a combination of chromatographic methods, such as silica gel, ODS, Sephadex LH-20, and preparative HPLC, to isolate this compound from plant extracts []. Structural elucidation is achieved through spectroscopic analyses, including 1D and 2D NMR (Nuclear Magnetic Resonance) spectroscopy, and mass spectrometry [].
Q6: Is there any research on the structure-activity relationship (SAR) of this compound and its analogs?
A6: Although specific SAR studies focusing solely on this compound are limited in the provided literature, research on related stilbenoids from Stemona species, particularly concerning their leukotriene inhibition activity, suggests that structural modifications influence their potency []. This implies that systematic alterations to the this compound structure could potentially modulate its biological activity and provide insights into its mechanism of action.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine](/img/structure/B174136.png)
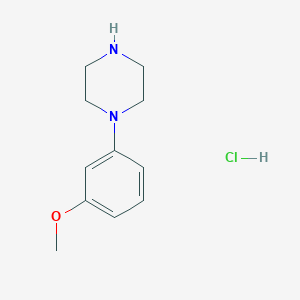
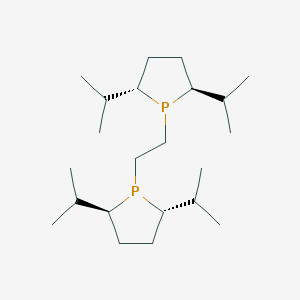

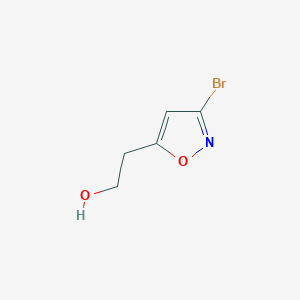


![Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B174160.png)
![9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B174170.png)
![1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride](/img/structure/B174174.png)
